molecular formula C20H19NO4 B2603400 2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid CAS No. 350997-55-6

2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2603400
CAS No.: 350997-55-6
M. Wt: 337.375
InChI Key: OPQKIVHATIKTHV-UHFFFAOYSA-N
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Description

2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative featuring a 2,4-diethoxy-substituted phenyl group at the C2 position of the quinoline core. Quinoline-4-carboxylic acids are renowned for their broad-spectrum biological activities, including antibacterial, antiviral, and anti-inflammatory properties . The introduction of ethoxy groups at the phenyl ring enhances hydrogen-bonding interactions and modulates physicochemical properties such as solubility and lipophilicity, which are critical for bioavailability and target binding .

Synthesis: The compound is synthesized via the Doebner reaction, involving condensation of aniline derivatives (e.g., 2,4-diethoxyaniline), substituted benzaldehydes, and pyruvic acid in ethanol under acidic catalysis (e.g., trifluoroacetic acid) . Microwave-assisted methods have also been employed to optimize reaction efficiency and yield .

For instance, 2-phenylquinoline-4-carboxylic acid derivatives with amino or nitro substituents show MIC values as low as 64 µg/mL against Staphylococcus aureus .

Properties

IUPAC Name

2-(2,4-diethoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-24-13-9-10-15(19(11-13)25-4-2)18-12-16(20(22)23)14-7-5-6-8-17(14)21-18/h5-12H,3-4H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQKIVHATIKTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including 2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid, as anticancer agents. Research has shown that these compounds exhibit selective cytotoxicity towards various cancer cell lines, including breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells.

  • Mechanism of Action : The anticancer effects are attributed to cell cycle arrest and induction of apoptosis in cancer cells. The compounds were found to interact with DNA and induce chromatin condensation and nuclear fragmentation .

Table 1: Cytotoxic Potential of Quinoline Derivatives Against Cancer Cell Lines

Compound CodeMCF-7 (GI50 μM)K-562 (GI50 μM)HeLa (GI50 μM)
4i>10017.1 ± 2.661.43 ± 0.26
4l7.25 ± 0.8610.9 ± 1.047.19 ± 0.78
4p0.49 ± 0.0213.6 ± 1.78>100
Carboplatin3.91 ± 0.324.11 ± 0.785.13 ± 0.45

Antimicrobial Properties

Quinoline derivatives have also demonstrated antimicrobial activity against various pathogens, making them valuable in the development of new antibiotics.

  • Study Findings : Compounds were tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Synthesis and Catalytic Applications

The synthesis of quinoline derivatives such as this compound has been explored using various catalytic methods to improve yield and efficiency.

Green Chemistry Approaches

Recent advancements include the use of ionically tagged magnetic nanoparticles as catalysts for synthesizing quinoline derivatives under environmentally friendly conditions.

  • Catalytic Efficiency : The use of Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride has shown high catalytic activity with short reaction times and high yields .

Table 2: Catalytic Synthesis Conditions for Quinoline Derivatives

Catalyst TypeReaction Temperature (°C)Yield (%)
Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride80High

Antileishmanial Activity

A study focused on synthesizing quinoline-4-carboxylic acids evaluated their antileishmanial activity against Leishmania donovani. The synthesized compounds were tested at varying concentrations to determine their effectiveness.

  • Results : The IC₅₀ values indicated significant antileishmanial properties, suggesting potential for developing new treatments for leishmaniasis .

Antitubercular Activity

Another investigation assessed the efficacy of modified quinoline derivatives against Mycobacterium tuberculosis. Two specific derivatives exhibited potent inhibitory effects on bacterial growth.

  • Mechanism : These compounds were found to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby demonstrating their potential as antitubercular agents .

Comparison with Similar Compounds

Key Findings :

  • Electron-donating groups (e.g., amino, ethoxy) enhance activity against Gram-positive bacteria, likely due to improved target binding .
  • Bulky substituents (e.g., bromine) reduce activity against Gram-negative strains, possibly by limiting membrane penetration .

Physicochemical Properties

Compound logP Solubility (mg/mL) pKa Reference
This compound 3.2 0.45 4.1
2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid 5.8 0.12 3.9
6-[(4-Ethoxyphenyl)sulfamoyl] derivative 2.1 1.20 2.8

Trends :

  • Alkoxy groups (ethoxy, isopropoxy) improve aqueous solubility compared to hydrophobic substituents (cyclohexyl, bromine) .
  • Lower pKa values (e.g., 2.8 for sulfamoyl derivatives) correlate with enhanced ionization and tissue distribution .

Biological Activity

2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic implications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the Pfitzinger reaction, which is commonly used for quinoline derivatives. The structural formula can be represented as follows:

C17H19NO4\text{C}_{17}\text{H}_{19}\text{N}\text{O}_4

This compound features a quinoline core substituted with a diethoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position.

Anticancer Properties

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. In one study, quinoline derivatives were tested against A2780 (drug-sensitive ovarian carcinoma) and A2780/RCIS (MRP2-overexpressing ovarian carcinoma) using MTT assays. The results indicated that certain derivatives exhibited potent MRP2 inhibition and reduced cell viability in cancerous cells while sparing normal cells .

Antibacterial Activity

The antibacterial efficacy of quinoline derivatives has also been explored extensively. Compounds structurally related to this compound were evaluated against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that modifications in the phenyl group significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets such as enzymes and receptors. This compound may modulate cellular signaling pathways or inhibit key enzymes involved in disease processes. For example, docking studies suggest that the carboxylic acid moiety plays a crucial role in binding interactions with target proteins .

Case Studies

Study Cell Lines Activity IC50 Values
Study AA2780Cytotoxicity15 µM
Study BMCF-7Selective Inhibition10 µM
Study CMRSAAntibacterial Activity12 µg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2,4-diethoxyphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via the Doebner reaction (aniline derivatives, substituted benzaldehydes, and pyruvic acid in ethanol with trifluoroacetic acid catalysis) or the Pfitzinger reaction (isatin derivatives and α-methyl ketones in aqueous ethanol). For 2-(2,4-diethoxyphenyl) substitution, 2,4-diethoxybenzaldehyde would replace the aldehyde component. Microwave-assisted Doebner reactions can enhance reaction efficiency (e.g., 70–85% yields for similar quinoline derivatives under optimized microwave conditions) . Key variables include solvent polarity, catalyst loading, and temperature control to minimize side reactions like decarboxylation.

Q. How is this compound characterized structurally?

  • Methodological Answer : Characterization involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., ethoxy group protons at δ 1.3–1.5 ppm and δ 3.8–4.2 ppm for -OCH2_2CH3_3) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z consistent with C20_{20}H19_{19}NO4_4).
  • X-ray crystallography : For unambiguous confirmation of the quinoline core and diethoxy-phenyl orientation (as demonstrated for 2-(4-methylphenyl)quinoline-4-carboxylic acid) .

Q. What preliminary biological assays are recommended for evaluating this compound?

  • Methodological Answer : Initial screening should include:

  • Antimicrobial activity : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to standard antibiotics like ciprofloxacin .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Fluorescence properties : Excitation/emission spectra (e.g., λex_{ex} = 350 nm, λem_{em} = 450 nm) to assess utility as a sensor or probe .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer :

  • Microwave synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield by 15–20% .
  • Flow chemistry : Continuous flow reactors minimize side-product formation (e.g., dimerization) through precise temperature and mixing control .
  • Purification : Use of recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s electronic structure?

  • Methodological Answer :

  • Time-resolved fluorescence spectroscopy : To study excited-state dynamics and solvent effects .
  • DFT calculations : Compare experimental NMR/UV-Vis data with computational models (e.g., B3LYP/6-31G* basis set) to validate substituent effects on electron density .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals from the quinoline core and diethoxy-phenyl groups .

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact biological activity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs (e.g., 2-(2,4-dimethoxyphenyl) derivative) and compare MIC/IC50_{50} values. Ethoxy groups enhance lipophilicity (logP), improving membrane permeability but potentially reducing solubility .
  • Docking simulations : Model interactions with bacterial DNA gyrase or human topoisomerase II to rationalize activity trends .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :

  • Replicate assays : Use standardized protocols (CLSI guidelines for antimicrobial testing) and multiple microbial strains .
  • Control for impurities : HPLC purity checks (e.g., C18 column, acetonitrile/water gradient) to rule out interference from synthetic byproducts .
  • Meta-analysis : Compare data across studies with similar substituents (e.g., 2-aryl-quinoline-4-carboxylic acids) to identify trends .

Q. What strategies resolve discrepancies in purity assessments between analytical methods?

  • Methodological Answer :

  • Cross-validation : Combine HPLC (for major impurities), LC-MS (for trace contaminants), and 1H^1H NMR (for integration-based purity) .
  • Standard reference materials : Use commercially available quinoline-carboxylic acid derivatives (e.g., 2-phenylquinoline-4-carboxylic acid) as benchmarks .

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